4-Methylimidazol-2-one

Description

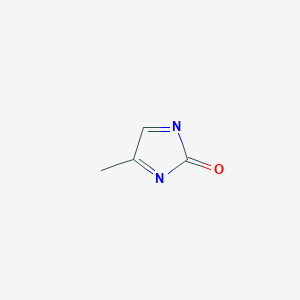

4-Methylimidazol-2-one (CAS: Not explicitly provided in evidence) is a heterocyclic organic compound featuring a five-membered imidazolone ring with a methyl substituent at the 4-position. It is structurally related to imidazole derivatives but distinguished by the presence of a ketone group at position 2. The compound is synthesized via elimination reactions of iodomethyl precursors, as demonstrated in the silver(I)-assisted hydrolysis of 4-iodomethylimidazolin-2-one to yield this compound in high yields . Its reactivity and applications are influenced by the electron-withdrawing ketone group and steric effects of the methyl substituent.

Properties

Molecular Formula |

C4H4N2O |

|---|---|

Molecular Weight |

96.09 g/mol |

IUPAC Name |

4-methylimidazol-2-one |

InChI |

InChI=1S/C4H4N2O/c1-3-2-5-4(7)6-3/h2H,1H3 |

InChI Key |

JMVQFRFKXOIRBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)N=C1 |

Origin of Product |

United States |

Scientific Research Applications

Detection of Carcinogenic Compounds

One significant application of 4-Methylimidazol-2-one is in the detection of harmful substances in food products. A study demonstrated the use of terahertz metamaterials for the sensitive detection of 4-MeI in caramel-colored drinks. The researchers found that concentrations as low as a few mg/L could be detected, highlighting the potential for this method to identify carcinogenic compounds effectively .

Analytical Chemistry

This compound is often analyzed in food and beverage products due to its classification as a probable carcinogen. For instance, methods like reversed-phase high-performance liquid chromatography (HPLC) have been employed to separate and quantify 4-MeI levels in soft drinks and other products . These analytical techniques are crucial for regulatory compliance and consumer safety.

Health Risk Assessment

The presence of this compound has raised concerns regarding its health implications. It has been linked to potential carcinogenic effects, prompting organizations like the Center for Science in the Public Interest to petition for stricter regulations on its use in food coloring . Studies indicate that high levels of 4-MeI can be found in various beverages, necessitating ongoing research into its health impacts.

Case Study 1: Detection Techniques

A notable case study involved the detection of 4-Methylimidazole in cola soft drinks using advanced chromatographic techniques. This research highlighted the effectiveness of using specific columns for UV detection without prior sample preparation, showcasing a practical approach for monitoring food safety .

Case Study 2: Regulatory Implications

Another significant case study examined the regulatory landscape surrounding 4-Methylimidazole. Following findings of high concentrations in popular beverages, California added it to its list of probable carcinogens, leading manufacturers to reformulate their products to avoid cancer warning labels . This case illustrates the direct impact of scientific findings on public health policy.

Chemical Reactions Analysis

Maillard Reaction

The Maillard reaction is a complex series of chemical reactions that occur between amino acids and reducing sugars during food processing, leading to the browning of food and the formation of various flavor compounds, including 4-methylimidazole.

-

Key Pathways :

-

The reaction can occur through the interaction of α-dicarbonyl compounds (such as methylglyoxal) with ammonia or amines, resulting in the formation of 4-methylimidazole.

-

A study indicated that in Maillard reaction model systems, significant amounts of 4-methylimidazole are produced when glucose or rhamnose is reacted with ammonia under heat .

-

Synthetic Routes

Several synthetic methods have been documented for producing 4-methylimidazole:

-

Debus-Radziszewski Synthesis : This classic method involves reacting methylglyoxal with ammonia and formaldehyde. The process typically yields moderate amounts of the compound.

-

Hydroxypropanone and Formamide Reaction : A more efficient method involves reacting hydroxypropanone with formamide in the presence of ammonia at elevated temperatures (100-200°C) and pressures (10-250 bar). This method can yield high purity levels of 4-methylimidazole .

Other Methods

-

Photolysis : Photochemical methods have also been explored for synthesizing 4-methylimidazole from alkenyltetrazole derivatives.

-

Cyclization Reactions : Catalytic cyclization techniques using bisformamidipropane or other precursors have been investigated to produce this compound efficiently .

Reactivity

4-Methylimidazole is known for its reactivity due to the presence of nitrogen atoms in its structure, which can participate in various nucleophilic and electrophilic reactions.

-

Nucleophilic Substitutions : It can act as a nucleophile, attacking electrophilic centers in other organic molecules.

-

Coordination Chemistry : The nitrogen atoms can coordinate with metal ions, forming complexes that can be useful in catalysis and material science.

Biological Implications

Research has highlighted potential carcinogenic effects associated with 4-methylimidazole, particularly due to its presence in certain foods produced through the Maillard reaction. Studies show that it can induce tumors in laboratory animals when consumed in significant quantities .

Table 2: Formation Levels of 4-Methylimidazole in Food Systems

| Food System | Precursor | Formation Level (mg/mL) |

|---|---|---|

| D-Glucose + NH₃ | D-Glucose | 0.71 |

| L-Rhamnose + NH₃ | L-Rhamnose | 0.91 |

| Methylglyoxal + NH₃ | Methylglyoxal | 5.70 |

Comparison with Similar Compounds

4-Methylimidazole (CAS: 822-36-6)

- Structural Differences : 4-Methylimidazole lacks the ketone group at position 2, making it a simpler imidazole derivative.

- Synthesis : Produced via cyclocondensation of aldehydes, ammonia, and methylglyoxal, often using ammonium oxalate to manage hygroscopicity .

- Toxicity : Classified as a toxic irritant, with higher toxicological activity compared to its isomer 2-methylimidazole .

- Applications : Widely used as a pharmaceutical intermediate.

Data Table :

| Property | 4-Methylimidazol-2-one | 4-Methylimidazole |

|---|---|---|

| Molecular Formula | C₄H₆N₂O | C₄H₆N₂ |

| Key Functional Groups | Ketone (position 2) | None |

| Toxicity Profile | Limited data | High irritant |

| Primary Use | Research chemical | Pharma intermediate |

2-Methylimidazole (CAS: 693-98-1)

Key Contrast :

2-Ethyl-4-methylimidazole (CAS: 931-36-2)

- Structural Features : Ethyl group at position 2 and methyl at position 4.

- Safety: No significant hazards reported under standard handling conditions, contrasting with 4-methylimidazole’s toxicity .

- Applications : Used in epoxy curing and specialty polymers.

Data Table :

| Property | This compound | 2-Ethyl-4-methylimidazole |

|---|---|---|

| Molecular Weight | ~98.1 g/mol | ~110.14 g/mol |

| Substituents | Methyl (C4), ketone (C2) | Ethyl (C2), methyl (C4) |

| Hazard Classification | Unreported | None |

2-Methyl-4-nitroimidazole

- Functional Groups : Nitro group at position 4 introduces strong electron-withdrawing effects.

- Applications : Found in antimicrobial agents (e.g., metronidazole derivatives).

Key Contrast :

- Reactivity : Nitro groups facilitate redox reactions, unlike the ketone in this compound.

Preparation Methods

Classical Condensation and Cyclization Methods

The earliest synthesis of 4-methylimidazol-2-one involves condensation reactions between α-dicarbonyl compounds and ammonia derivatives. Cortes and Kohn (1983) demonstrated that lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) facilitates the reduction of intermediate precursors to yield this compound at 72% efficiency after 72 hours of heating . This method, while reliable, requires stringent anhydrous conditions and prolonged reaction times, limiting its industrial applicability.

A modified approach employs methylglyoxal and ammonium sulfate under Maillard reaction conditions. Studies by Wang et al. (2015) revealed that methylglyoxal reacts with ammonia to form 4-methylimidazole derivatives via intermediates such as 3-deoxyglucosone . Although this pathway occurs naturally in food matrices, laboratory replication requires precise control of temperature (80–120°C) and pH (7–9) to achieve detectable yields .

One-Pot Synthesis Using Sodium Diformylamide

A breakthrough in efficiency was achieved by Guo (2007), who developed a one-pot synthesis from sodium diformylamide, a modified Gabriel reagent . This method bypasses intermediate isolation, streamlining the process into three sequential steps:

-

Condensation : Sodium diformylamide reacts with methylamine hydrochloride at 60°C to form a Schiff base.

-

Hydrolysis : The intermediate is treated with hydrochloric acid (HCl) to liberate a primary amine.

-

Cyclization : Intramolecular cyclization under basic conditions (NaOH, 50°C) yields this compound.

This method achieves a total yield of 75.8%, significantly outperforming earlier approaches . The table below summarizes key parameters:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | Sodium diformylamide, CH₃NH₂·HCl | 89 |

| Hydrolysis | HCl (6 M), 2 hours | 92 |

| Cyclization | NaOH (2 M), 50°C, 1 hour | 91 |

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Classical Condensation | 72 | Moderate | Low |

| One-Pot Synthesis | 75.8 | High | High |

| Palladium-Catalyzed | 86 | Low | Very Low |

The one-pot method strikes the best balance between yield and cost, making it ideal for industrial-scale production. In contrast, palladium-catalyzed arylation is reserved for specialized applications requiring functionalized derivatives.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 4-Methylimidazol-2-one, and how can researchers validate reaction efficiency?

- Methodological Answer : The synthesis of this compound derivatives often involves cyclocondensation reactions. For example, glucose and methylglyoxal-based pathways under controlled pH and temperature can yield 4-MI derivatives . Reaction efficiency can be validated via thin-layer chromatography (TLC) to monitor intermediates and HPLC for purity assessment. Quantitative yield calculations should cross-reference elemental analysis (C, H, N) with theoretical values, as demonstrated in studies on analogous imidazole derivatives .

Q. What techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the imidazole ring structure and substituent positions. Infrared (IR) spectroscopy can identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹). For crystalline derivatives, X-ray diffraction provides definitive structural confirmation, as seen in studies of benzimidazol-2-one analogs . Always compare experimental data with computational predictions (e.g., DFT) for validation .

Q. How should researchers purify this compound derivatives to achieve >95% purity?

- Methodological Answer : Recrystallization using solvent pairs like ethanol/water is effective for removing unreacted precursors. For polar derivatives, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity must be confirmed via melting point analysis (deviations >2°C indicate impurities) and HPLC with UV detection at 254 nm .

Q. What analytical standards are critical for quantifying this compound in mixtures?

- Methodological Answer : Pharmacopeial-grade reference standards (e.g., 4-Methylimidazole, CAS 822-36-6) should be used for calibration. Quantify via reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase. Mass spectrometry (LC-MS) is essential for detecting trace impurities in complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and Karl Fischer titration to assess moisture content. Cross-validate findings with single-crystal X-ray data, as demonstrated in studies on benzimidazolone analogs . Systematic replication under controlled conditions (solvent, drying time) is critical .

Q. What strategies optimize reaction yields for this compound derivatives under varying catalytic conditions?

- Methodological Answer : Screen catalysts (e.g., tetra-n-butylammonium bromide for alkylation reactions) and solvents (polar aprotic solvents like DMF enhance nucleophilicity). Kinetic studies via in situ FTIR can identify rate-limiting steps. For example, optimizing benzimidazol-2-one synthesis increased yields from 60% to 85% by adjusting reaction time and temperature .

Q. How to design mechanistic studies for reactions involving this compound intermediates?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or ²H) to track reaction pathways. Density Functional Theory (DFT) simulations can predict transition states and intermediates, which should be validated experimentally via trapping with scavengers (e.g., TEMPO for radical intermediates). Studies on imidazolone derivatives highlight the role of tautomerism in reactivity .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound derivatives?

- Methodological Answer : Use enzyme inhibition assays (e.g., angiotensin II receptor antagonism) with IC₅₀ determination via fluorometric or colorimetric methods. For anti-inflammatory activity, measure COX-2 inhibition using ELISA. Molecular docking (e.g., AutoDock Vina) can prioritize derivatives for testing, as shown in studies on imidazolone-based therapeutics .

Data Contradiction and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.